

Introduction: The Significance of the Substituted Indole Scaffold

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Compound of Interest

Compound Name: 6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole

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The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in drug design. The introduction of substituents onto the indole ring allows for the fine-tuning of a compound's pharmacological profile. Specifically, halogenation, such as the incorporation of a bromine atom, can enhance lipophilicity, alter metabolic stability, and improve binding affinity to biological targets.[3]

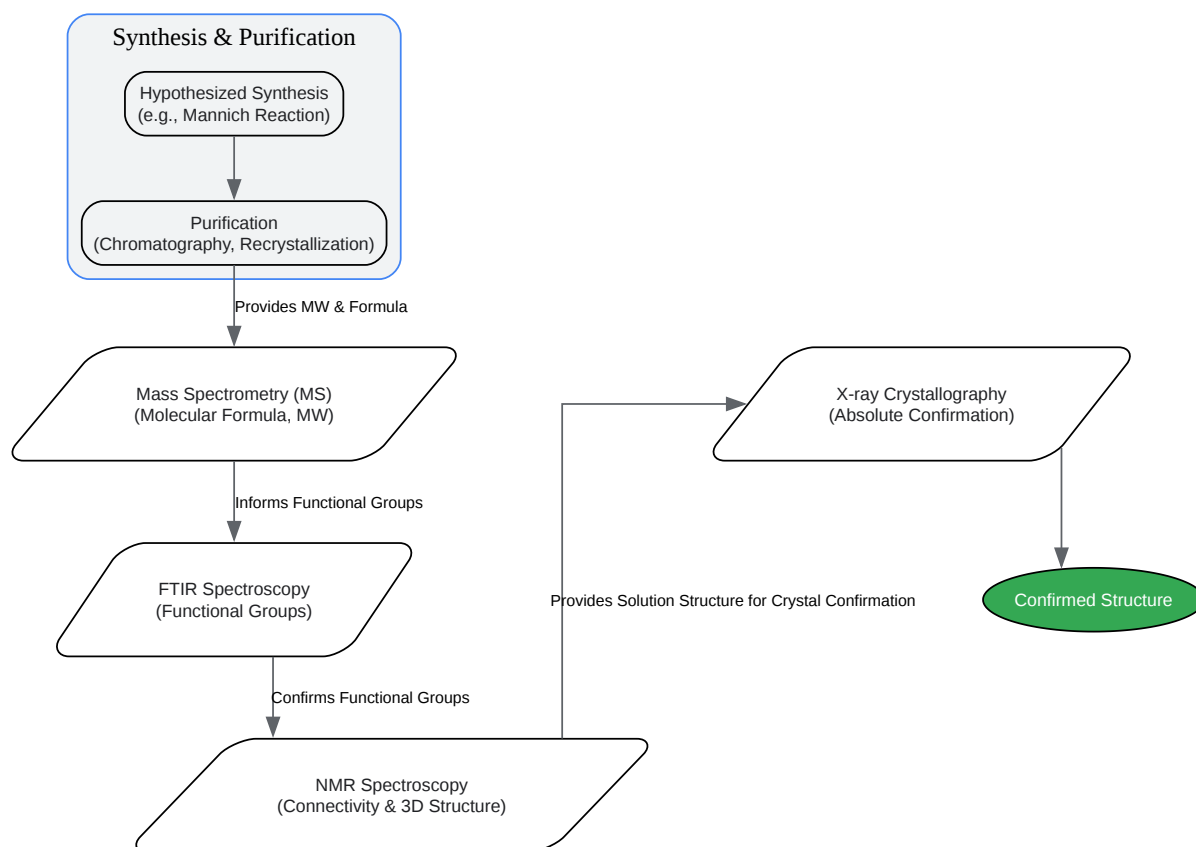
This guide focuses on the comprehensive structure elucidation of a specific synthetic derivative: **6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole** (CAS 857776-82-0). This molecule combines three key pharmacophoric elements: the 6-bromoindole core, a piperidine ring, and a methylene linker, suggesting potential applications in areas such as oncology, antimicrobials, or neuropharmacology, where similar motifs have shown promise.[4][5]

Unambiguous confirmation of the molecular structure is the most critical first step in the drug discovery pipeline. It ensures that all subsequent biological and toxicological data are correctly attributed, forming the foundation of a sound scientific investigation. This document provides a multi-faceted analytical strategy, detailing the causality behind experimental choices and

demonstrating how a self-validating system of complementary techniques leads to an irrefutable structural assignment.

The Analytical Workflow: A Multi-Technique Approach

Structure elucidation is not a linear process but an integrated workflow where each analytical technique provides a unique piece of the puzzle. For a novel compound like **6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole**, relying on a single method is insufficient. Instead, we build a case for the structure by correlating data from mass spectrometry, vibrational spectroscopy, a suite of NMR experiments, and, ultimately, X-ray crystallography.



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Caption: Integrated workflow for structure elucidation.

Part 1: Foundational Analysis - Molecular Mass and Functional Groups

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Experience: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source, is the gold standard for this purpose. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion, $[M+H]^+$.^{[6][7]} The presence of a bromine atom provides a distinct isotopic pattern (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), which serves as an immediate validation point.

Experimental Protocol (Hypothetical HRMS):

- **Sample Preparation:** Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.
- **Analysis Mode:** Operate in positive ion mode to detect the $[M+H]^+$ ion.
- **Data Acquisition:** Acquire the mass spectrum over a range of m/z 100-500.
- **Data Analysis:** Identify the monoisotopic mass and compare the observed isotopic pattern with the theoretical pattern for the proposed formula, $\text{C}_{14}\text{H}_{18}\text{BrN}_3$.

Data Presentation: Expected MS Fragmentation

Ion	Calculated m/z ($\text{C}_{14}\text{H}_{18}^{79}\text{BrN}_3$)	Expected Fragmentation Pathway
$[M+H]^+$	308.0706	Molecular Ion
$[M-\text{C}_5\text{H}_{10}\text{N}]^+$	223.9869	Loss of the piperidine ring via cleavage of the C3-CH ₂ bond.
$[\text{C}_9\text{H}_7\text{BrN}]^+$	223.9869	Indole fragment after piperidine loss.

| $[C_8H_6Br]^+$ | 182.9680 | Loss of the CH_2N group from the indole fragment. |

The characteristic M and M+2 peaks for the $[M+H]^+$ ion, separated by ~2 Da and with nearly equal intensity, would provide strong evidence for the presence of a single bromine atom.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the N-H bond of the indole, C-H bonds (both aromatic and aliphatic), aromatic C=C stretching, and C-N bonds. The spectrum serves as a quick qualitative check to ensure the primary structural components are present.[9]

Experimental Protocol (ATR-FTIR):

- **Sample Preparation:** Place a small amount of the solid, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption peaks and assign them to specific functional groups.

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3400	N-H Stretch	Indole N-H
3100-3000	C-H Stretch	Aromatic C-H
2950-2800	C-H Stretch	Aliphatic C-H (Piperidine, CH_2)
~1600, ~1450	C=C Stretch	Aromatic Ring
~1350	C-N Stretch	C-N Bonds

| 700-500 | C-Br Stretch | Carbon-Bromine Bond |

The presence of a sharp peak around 3400 cm^{-1} is a strong indicator of the indole N-H, while a complex set of peaks between 2800 and 3000 cm^{-1} confirms the presence of the saturated piperidine ring.^[10]

Part 2: Definitive Connectivity - The Power of NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.^{[11][12]}

Caption: Structure of **6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole**.

^1H and ^{13}C NMR: Assigning the Atoms

Expertise & Experience: ^1H NMR provides information about the chemical environment, number, and connectivity of protons. ^{13}C NMR reveals the number of unique carbon atoms and their chemical environment. For our target molecule, we can predict the approximate chemical shifts and splitting patterns based on known data for indole and piperidine derivatives.^{[13][14]}

Experimental Protocol (NMR):

- Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3). DMSO-d_6 is often preferred for its ability to clearly show exchangeable protons like the indole N-H.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- Experiments: Run standard ^1H , $^{13}\text{C}\{^1\text{H}\}$, COSY, HSQC, and HMBC experiments.
- Data Analysis: Integrate the ^1H spectrum, determine multiplicities, and use the 2D spectra to assign all signals.

Data Presentation: Predicted ^1H and ^{13}C NMR Data (in DMSO-d_6)

Table: Predicted ¹H NMR Data

Proton(s)	Predicted δ (ppm)	Multiplicity	Integration	Assignment Rationale
H1 (N-H)	~11.1	br s	1H	Deshielded, exchangeable indole proton.
H2	~7.3	s	1H	Singlet proton on the pyrrole ring.
H7	~7.6	d	1H	Aromatic proton ortho to the bromine.
H4	~7.5	d	1H	Aromatic proton ortho to the fused ring junction.
H5	~7.0	dd	1H	Aromatic proton coupled to both H4 and H7.
H8 (CH ₂)	~3.6	s	2H	Methylene bridge between indole and piperidine.
H9, H13	~2.4	t	4H	Piperidine protons adjacent to nitrogen.
H10, H12	~1.5	m	4H	Piperidine methylene protons.

| H11 | ~1.4 | m | 2H | Piperidine methylene proton. |

Table: Predicted ¹³C NMR Data

Carbon	Predicted δ (ppm)	Assignment Rationale
C7a	~137	Fused aromatic carbon.
C2	~123	Pyrrole ring carbon.
C3a	~125	Fused aromatic carbon.
C4	~121	Aromatic CH.
C5	~120	Aromatic CH.
C6	~114	Carbon bearing the bromine (shielded).
C7	~113	Aromatic CH.
C3	~110	Pyrrole ring carbon attached to the CH ₂ group.
C8	~54	Methylene bridge carbon.
C9, C13	~53	Piperidine carbons adjacent to nitrogen.
C10, C12	~26	Piperidine methylene carbons.

| C11 | ~24 | Piperidine methylene carbon. |

2D NMR: Piecing the Puzzle Together

Trustworthiness: While 1D NMR provides a list of parts, 2D NMR provides the instruction manual for how they connect. Each 2D experiment is a self-validating system.

- COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).[15] We would expect to see correlations between H4-H5 and H5-H7 in the aromatic system, and a network of correlations between all the adjacent protons within the piperidine ring (H9-H10-H11-H12-H13).[16]
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[17] This allows us to definitively link the proton assignments from the ¹H spectrum to the carbon assignments in

the ^{13}C spectrum. For example, the proton signal at ~ 3.6 ppm (H8) will show a cross-peak to the carbon signal at ~ 54 ppm (C8).

- **HMBC (Heteronuclear Multiple Bond Correlation):** This is arguably the most crucial experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away.^{[17][18]} These "long-range" correlations are the key to connecting the different fragments of the molecule.

Mandatory Visualization: Key HMBC Correlations

Caption: Key HMBC correlations confirming the molecular skeleton.

Authoritative Grounding: The critical HMBC correlation from the methylene protons (H8) to the indole carbons C2 and C3a, as well as to the piperidine carbon C9, unambiguously establishes the connection between the three molecular fragments.^[18] Furthermore, the correlation from the indole H2 proton to carbons C3 and C3a confirms the substitution pattern on the pyrrole ring.

Part 3: The Gold Standard - Single Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous 3D structure in the solid state.^[19] It is the ultimate confirmation, resolving any potential ambiguity in isomerism and providing precise bond lengths and angles.^{[20][21]}

Experimental Protocol (Single Crystal X-ray Diffraction):

- **Crystal Growth:** Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).^[21]
- **Data Collection:** Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.
- **Structure Solution and Refinement:** The diffraction pattern is used to solve the electron density map of the crystal, and the structure is refined to yield the final atomic positions.^[22]

A successful crystal structure would not only confirm the connectivity established by NMR but also reveal the conformation of the piperidine ring and the overall spatial arrangement of the molecule.[23]

Conclusion

The structure elucidation of **6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole** is a case study in modern analytical chemistry. It requires a logical, hierarchical approach that begins with establishing the molecular formula (HRMS) and identifying key functional groups (FTIR). The core of the elucidation lies in a comprehensive suite of NMR experiments (^1H , ^{13}C , COSY, HSQC, and HMBC), which together map out the atomic connectivity of the molecule. Finally, single-crystal X-ray diffraction provides the ultimate, irrefutable confirmation of the structure. This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides the solid foundation necessary for any subsequent drug development efforts.

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